Propane hydrate

Flow Assurance Thermodynamic Inhibitor Design Hydrate Plug Remediation

Researchers studying gas hydrate kinetics face a major obstacle: methane hydrate nucleates too rapidly to resolve subtle kinetic inhibitor effects. Propane hydrate solves this with an induction time exceeding 24 hours at unit supersaturation, providing a wide temporal window for statistically robust KHI performance evaluation. - Dissociation enthalpy of 127.7 kJ/mol-gas serves as a conservative upper-bound proxy for thermodynamic inhibitor (MeOH, MEG) dosage validation. - Exclusive sII large-cage occupancy (hydrate number 17) provides critical constraints for calibrating Kihara potential parameters in CSMGem, PVTsim, and Multiflash models. - Ideal reference for gas separation (CH4/C3H8) and solidified natural gas (SNG) storage capacity studies.

Molecular Formula C3H10O
Molecular Weight 62.11 g/mol
CAS No. 14602-87-0
Cat. No. B15485225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane hydrate
CAS14602-87-0
Molecular FormulaC3H10O
Molecular Weight62.11 g/mol
Structural Identifiers
SMILESCCC.O
InChIInChI=1S/C3H8.H2O/c1-3-2;/h3H2,1-2H3;1H2
InChIKeyRFXDGUUKGNRBCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propane Hydrate: Structure II Hydrate for Flow Assurance Research


Propane hydrate is a non-stoichiometric crystalline inclusion compound in which propane (C₃H₈) guest molecules occupy the large hexakaidecahedral (5¹²6⁴) cages of a hydrogen-bonded water host lattice, forming exclusively structure II (sII) clathrate hydrate [1]. The compound exists stably under elevated pressure and low temperature; its dissociation at 276.30 K occurs at 0.32 MPa, with a hydrate number of 17 and a theoretical stoichiometry of C₃H₈·17H₂O when only large cages are occupied [1][2]. Propane hydrate is a key model system for investigating natural gas hydrate formation, inhibition, and storage, as propane is a significant minor component of natural gas and profoundly influences the phase behavior and structural transitions of mixed-gas hydrates [3].

Why Other Hydrates Cannot Substitute for Propane Hydrate


In-class substitution among simple hydrocarbon hydrates is precluded by fundamental differences in thermodynamic stability, formation kinetics, and cage occupancy behavior. Propane hydrate exhibits a dissociation enthalpy of 127.7 kJ/mol-gas—more than double that of methane hydrate (54.2 kJ/mol-gas) and substantially higher than ethane hydrate (73.8 kJ/mol-gas) [1]. Its nucleation induction time exceeds one day at unit supersaturation, orders of magnitude slower than methane hydrate (~1 hour), which fundamentally alters experimental protocols for kinetic studies [2]. Furthermore, propane forms exclusively structure II hydrate and occupies only the large 5¹²6⁴ cages, whereas methane and ethane can form structure I and occupy small cages [3][4]. These quantitative distinctions mean that experimental results obtained with methane or ethane hydrate—whether for inhibitor screening, thermodynamic modeling validation, or storage capacity calculations—cannot be extrapolated to propane-containing systems without introducing systematic errors exceeding 50% in critical parameters such as dissociation enthalpy and induction time.

Propane Hydrate: Quantitative Differentiation from Other Hydrates


Dissociation Enthalpy vs. Methane Hydrate

Propane hydrate exhibits a dissociation enthalpy (ΔHdiss) of 127.7 kJ/mol-gas, measured via high-pressure differential scanning calorimetry at 0.32 MPa and 276.30 K [1]. This value is 135% higher than methane hydrate (54.2 kJ/mol-gas) and 73% higher than ethane hydrate (73.8 kJ/mol-gas) under comparable three-phase (H-Lw-V) equilibrium conditions [1]. The substantial difference arises from stronger guest-host van der Waals interactions in the larger sII cages and contributes directly to the greater thermal energy required for dissociation in flow assurance remediation and gas storage applications.

Flow Assurance Thermodynamic Inhibitor Design Hydrate Plug Remediation

Induction Time vs. Methane Hydrate

At a supersaturation near 1.0 and temperature of 274 ± 0.5 K, pure propane hydrate exhibits an induction time exceeding one day (>24 hours), whereas pure methane hydrate nucleates in approximately 1 hour under identical experimental setup [1]. This kinetic barrier arises from the larger guest size and the requirement to form structure II cages. In mixed-gas systems, even 10% propane addition dramatically alters nucleation probability distributions [1].

Kinetic Hydrate Inhibitor (KHI) Testing Nucleation Studies Hydrate Risk Assessment

Cage Occupancy: Propane vs. Methane Hydrate

Propane molecules, due to their larger van der Waals diameter, occupy exclusively the large hexakaidecahedral (5¹²6⁴) cages in structure II hydrate, with a filling ratio of 0.943; propane cannot enter the small pentagonal dodecahedral (5¹²) cages [1][2]. In contrast, methane occupies both large and small cages in structure I and small cages in structure II when co-guested with propane. This size-selective occupancy gives propane hydrate a higher theoretical hydration number (17 H₂O per propane) compared to methane hydrate (5.75–6.0 H₂O per methane) [3] and fundamentally alters gas storage capacity calculations for natural gas hydrate applications.

Gas Storage Capacity Hydrate Structure Determination Mixed-Gas Hydrate Modeling

Unit Cell Parameter: Propane Hydrate Lattice Expands Relative to Empty sII Framework

The unit cell parameter (a) for propane hydrate at 273 K is 17.5797 Å, as determined by molecular dynamics simulation incorporating lattice expansion [1]. This value is smaller than the unit cell of isobutane hydrate (17.70169 Å) under identical conditions, reflecting the smaller guest size of propane [1]. Importantly, propane inclusion expands the sII lattice relative to the hypothetical empty framework—a key correction to the rigid-lattice assumption of the classical van der Waals-Platteeuw model [2]. The lattice distortion effect alters predicted equilibrium pressures by up to 24% for larger guests [1].

Molecular Dynamics Simulation Hydrate Lattice Distortion Modeling vdW-P Model Validation

Propane Hydrate: High-Value Research Scenarios


KHI Benchmarking Under Slow Nucleation

Propane hydrate's exceptionally long induction time (>24 hours at unit supersaturation) [6] makes it an ideal model system for evaluating kinetic hydrate inhibitors (KHIs) under low-driver-force conditions. Unlike methane hydrate, which nucleates too rapidly to resolve subtle KHI effects, propane hydrate provides a wide temporal window for measuring nucleation delay, growth rate reduction, and 'recalcitrance' phenomena [5]. This enables rigorous, statistically robust KHI performance comparisons that are directly relevant to natural gas systems containing propane (typically 0.5–5 mol%).

Inhibitor Dosage Validation for Hydrate Plugs

With a dissociation enthalpy of 127.7 kJ/mol-gas—more than double that of methane hydrate [6]—propane hydrate serves as a conservative upper-bound proxy for designing thermodynamic inhibitor (methanol, MEG) injection strategies in wet-gas pipelines. Validating inhibitor dosage models against propane hydrate equilibrium data ensures sufficient inhibition margin for natural gas streams where propane-rich hydrate plugs are the most energetically costly to remediate. The compound is also used to calibrate high-pressure differential scanning calorimetry (HP-DSC) methods for hydrate thermal property measurement.

Structure II Hydrate Model Calibration

Propane hydrate is the prototypical pure structure II (sII) hydrate former and is widely employed as a calibration benchmark for thermodynamic prediction models including CSMGem, PVTsim, and Multiflash [6]. Its well-characterized three-phase equilibrium line (e.g., 0.32 MPa at 276.30 K) [5], exclusive occupancy of large 5¹²6⁴ cages, and measurable lattice distortion effects provide critical constraints for optimizing Kihara potential parameters and validating the van der Waals-Platteeuw model with lattice expansion corrections. Researchers developing next-generation hydrate prediction software routinely procure propane hydrate for model validation datasets.

Size-Selective Enclathration for Gas Separation

Propane hydrate's strict size selectivity—occupying only the large cages of sII hydrate while leaving small cages vacant—enables its use as a model compound for investigating gas separation via clathrate formation (e.g., CH₄/C₃H₈ separation, CO₂ capture with propane as promoter). The large hydration number (17 H₂O per propane) [6] also makes propane hydrate a relevant reference for evaluating the volumetric storage capacity of sII hydrates in solidified natural gas (SNG) technology development.

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